molecular formula C8H6BrClO3 B1287690 5-Bromo-4-chloro-2-methoxybenzoic acid CAS No. 95383-17-8

5-Bromo-4-chloro-2-methoxybenzoic acid

Cat. No. B1287690
CAS RN: 95383-17-8
M. Wt: 265.49 g/mol
InChI Key: DLTGYPSSHXBNQG-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methoxybenzoic acid is a compound that has garnered attention due to its relevance in various chemical syntheses and potential applications in medicinal chemistry. The compound is characterized by the presence of bromo, chloro, and methoxy substituents on a benzoic acid framework, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a key intermediate similar to 5-Bromo-4-chloro-2-methoxybenzoic acid, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was effectively prepared from dimethyl terephthalate through a multi-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This synthesis was scalable and demonstrated significant cost reduction, which is crucial for industrial applications, particularly in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-4-chloro-2-methoxybenzoic acid has been characterized using various techniques. Single-crystal X-ray diffraction has been employed to determine the supramolecular architectures of molecular adducts formed by 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds . These studies reveal the importance of functional groups such as OH and COOH in molecular recognition through hydrogen bonding, which is also relevant for the analysis of 5-Bromo-4-chloro-2-methoxybenzoic acid.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted benzoic acids has been investigated, showing that these compounds can undergo nucleophilic substitution reactions. For example, 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield substituted derivatives, and its methoxy and ethoxy derivatives could be further transformed into hydroxy compounds upon treatment with hydrobromic acid . These findings suggest that 5-Bromo-4-chloro-2-methoxybenzoic acid may also participate in similar substitution reactions, which could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-substituted benzoic acids have been characterized using techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as density functional theory (DFT) calculations . These studies provide insights into the vibrational modes, electronic transitions, and thermodynamic properties of these compounds, which are essential for understanding their behavior in different environments and temperatures. Additionally, the luminescent and magnetic properties of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid have been explored, indicating potential applications in materials science .

Scientific Research Applications

Synthesis and Biological Activity

A study reported the synthesis of a series of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety. These compounds, including 5-chloro-2-methoxybenzoate, were evaluated for their antibacterial and antifungal activities. The results indicated significant activity against tested strains for specific derivatives (Kumar et al., 2013).

Industrial Synthesis for Therapeutic Applications

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a critical intermediate for synthesizing a family of SGLT2 inhibitors, which are promising for diabetes therapy. An investigation detailed a practical and scalable industrial process for its synthesis, highlighting its significance in therapeutic applications (Zhang et al., 2022).

Crystallographic and Spectroscopic Analysis

The title compound was synthesized and characterized, indicating its potential use as a molluscicidal agent. The study involved crystallographic analysis, providing insights into its structural features and potential applications (Duan et al., 2014).

Molecular Interaction and Structural Studies

A study investigated the influence of methoxy-substituents on the strength of type II halogen bonds in bromobenzoic acid, including derivatives like 4-bromo-3,5-di(methoxy)benzoic acid. The findings contribute to understanding molecular interactions and structural dynamics, which are crucial in various scientific fields (Raffo et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P271, P261, and P280 .

Future Directions

5-Bromo-4-chloro-2-methoxybenzoic acid is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that it could play a significant role in the development of new treatments for diabetes.

properties

IUPAC Name

5-bromo-4-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTGYPSSHXBNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604193
Record name 5-Bromo-4-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-methoxybenzoic acid

CAS RN

95383-17-8
Record name 5-Bromo-4-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-2-methoxybenzoic acid
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